1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both bromine and chlorine atoms in the structure adds to its chemical reactivity and potential for various modifications.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that pyrimidine derivatives are known to inhibit the activities of certain inflammatory mediators .
Biochemical Pathways
It’s known that pyrimidines can affect the activities of prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The maximum concentration Cmax (568.65 ± 122.14 ng/mL) was achieved at 1.00 ± 0.45 h after oral administration, indicating that BH was quickly absorbed into the blood circulatory system .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell proliferation . Additionally, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction leads to a reduction in acetylcholinesterase activity, which can impact neural transmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, particularly those involving CDKs, leading to cell cycle arrest at the G1 phase. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell growth and survival . In neuronal cells, the compound’s interaction with acetylcholinesterase can lead to altered neural transmission and potential neurotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of target proteins, leading to cell cycle arrest. Additionally, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, reducing its ability to hydrolyze acetylcholine . This binding interaction is crucial for the compound’s neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and persistent changes in cell cycle dynamics . In neuronal cells, chronic exposure to the compound can result in cumulative neurotoxic effects due to continuous inhibition of acetylcholinesterase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK2 activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects, but exceeding this threshold can lead to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3-bromoaniline with 4-chloropyrazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to facilitate the formation of the pyrazolo[3,4-D]pyrimidine ring system.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or dehalogenated compounds.
Scientific Research Applications
1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine: Similar structure but with the bromine atom at the 4-position.
1-(3-Bromophenyl)-4-fluoro-1H-pyrazolo[3,4-D]pyrimidine: Similar structure but with a fluorine atom instead of chlorine.
1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[4,3-D]pyrimidine: Different ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(3-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZPQHXLHFWTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656153 | |
Record name | 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-17-4 | |
Record name | 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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